3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
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Overview
Description
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has been studied for its potential biological activities, including antimicrobial and anti-Helicobacter pylori properties .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit strong anti-helicobacter pylori activity .
Mode of Action
It can be inferred from related compounds that it may interact with the bacterial cells to inhibit their growth .
Biochemical Pathways
It’s plausible that it interferes with the metabolic processes of helicobacter pylori, leading to its anti-bacterial effect .
Result of Action
Based on the anti-helicobacter pylori activity of similar compounds, it can be inferred that it may lead to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by this compound is crucial in controlling the pathogenicity of urease-producing bacteria, such as Helicobacter pylori . Additionally, this compound interacts with various proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . Additionally, this compound can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of urease activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit urease activity and reduce inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit urease, thereby affecting the urea cycle and nitrogen metabolism . Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its effects on target enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, ensuring its precise localization and activity.
Preparation Methods
The synthesis of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine typically involves the reaction of 2-chlorobenzyl chloride with 1,2,4-thiadiazol-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The general reaction scheme is as follows:
- Dissolve 1,2,4-thiadiazol-5-thiol in ethanol.
- Add sodium hydroxide to the solution to form the thiolate anion.
- Add 2-chlorobenzyl chloride dropwise to the reaction mixture.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash and dry the product to obtain this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Medicine: The compound’s antimicrobial properties make it a potential candidate for the development of new antibiotics.
Industry: It can be used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Comparison with Similar Compounds
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:
2-[(2-Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazole: This compound also exhibits strong antimicrobial activity, particularly against Helicobacter pylori.
3-[(2-Chlorobenzyl)thio]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYRJAFKHIKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NSC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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